![molecular formula C10H7IN2O3 B5176844 1-(4-iodophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 6369-45-5](/img/structure/B5176844.png)
1-(4-iodophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
1-(4-iodophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as iodopyrimidine and has a molecular formula of C10H5IN2O3.
Mechanism of Action
The mechanism of action of 1-(4-iodophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-iodophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, it has been suggested that 1-(4-iodophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione may have anti-microbial properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-iodophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its relatively simple synthesis method and its potential applications in various fields. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Future Directions
There are several potential future directions for the research on 1-(4-iodophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. These include further investigation of its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use as a fluorescent probe for the detection of DNA. Additionally, the development of new synthesis methods for this compound and the investigation of its potential toxicity are also important areas of future research.
Conclusion:
1-(4-iodophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been the subject of scientific research for its potential applications in various fields. The synthesis of this compound is relatively simple, and it has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 1-(4-iodophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-iodoaniline with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-(4-iodophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of scientific research for its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of DNA.
properties
IUPAC Name |
1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O3/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVZQBPFBKVHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367588 |
Source
|
Record name | ST51022481 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6369-45-5 |
Source
|
Record name | ST51022481 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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